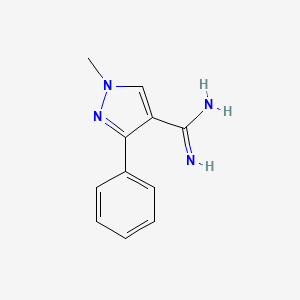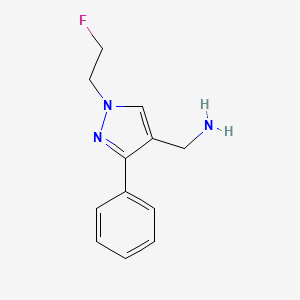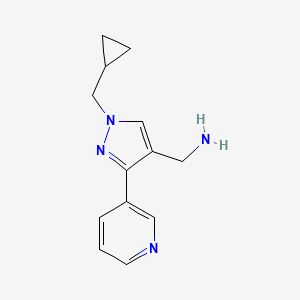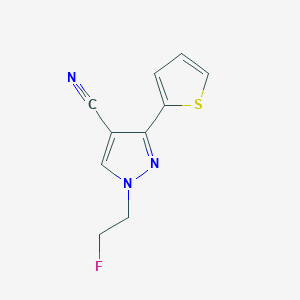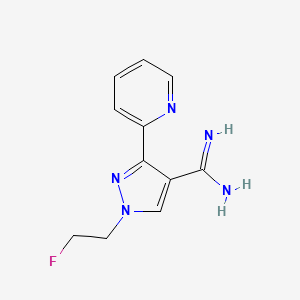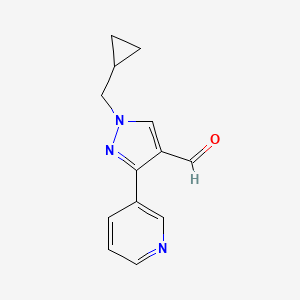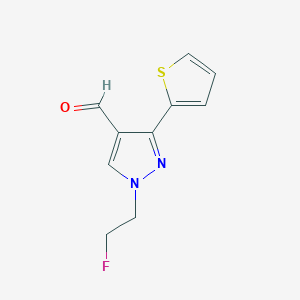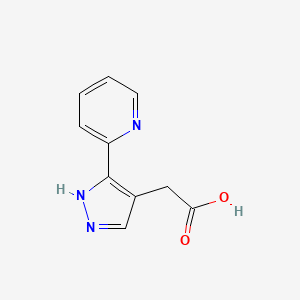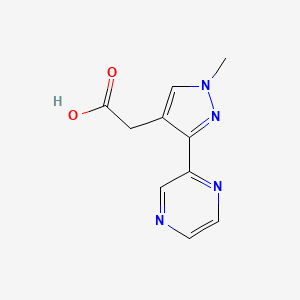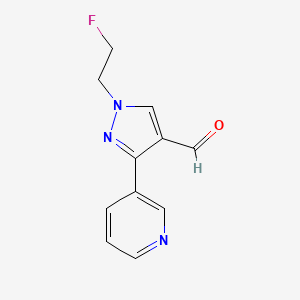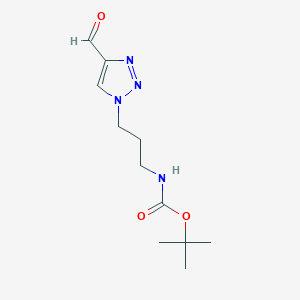
Carbamato de tert-butilo (3-(4-formil-1H-1,2,3-triazol-1-il)propil)
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .Molecular Structure Analysis
The molecular structure of “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” can be represented by the InChI code:1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8-9,11H,4-7H2,1-3H3 .
Aplicaciones Científicas De Investigación
Síntesis Catalítica
Los 1,2,3-triazoles, incluidos los derivados como el que le interesa, desempeñan un papel importante en la síntesis catalítica. Se utilizan en el desarrollo de nuevos enfoques catalíticos y ecocompatibles para sintetizar diversos compuestos. La versatilidad del anillo de triazol permite la funcionalización utilizando enfoques de química de clic, lo cual es crucial para crear compuestos polisustituidos con regioselectividad específica .
Descubrimiento de Fármacos
El núcleo de triazol es estructuralmente similar al enlace amida, lo que lo hace valioso en química medicinal. Los compuestos con un núcleo de 1,2,3-triazol se han utilizado para crear medicamentos con diversos efectos terapéuticos, incluidos anticonvulsivos, antibióticos y agentes anticancerígenos. El grupo formilo en el compuesto podría utilizarse potencialmente para una mayor funcionalización, lo que lleva a nuevos candidatos a fármacos .
Biología Química
En biología química, el compuesto sujeto puede utilizarse para la bioconjugación. Su naturaleza soluble en agua y la presencia de un grupo formilo lo hacen adecuado para la conjugación con biomoléculas, lo cual es esencial para diversos experimentos de biología química, incluida la imagen fluorescente y la administración dirigida de fármacos .
Química Agrícola
Los derivados de triazol han encontrado aplicaciones en la agricultura, donde se utilizan para sintetizar compuestos con propiedades fungicidas, herbicidas e insecticidas. La estabilidad del anillo de triazol y su potencial de funcionalización lo convierten en un excelente andamiaje para el desarrollo de nuevos agroquímicos .
Ciencia de los Materiales
La robustez del anillo de triazol y su capacidad para participar en enlaces de hidrógeno lo convierten en un componente valioso en la ciencia de los materiales. Puede incorporarse a polímeros u otros materiales para mejorar sus propiedades, como la estabilidad térmica y la resistencia mecánica .
Síntesis Orgánica
En la síntesis orgánica, el anillo de triazol sirve como un intermedio versátil para construir moléculas complejas. El compuesto en cuestión, con sus grupos formilo y carbamato, ofrece múltiples sitios reactivos para transformaciones adicionales, lo que permite la síntesis de una amplia gama de moléculas orgánicas .
Direcciones Futuras
The future directions for research on “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds , it may be of interest to investigate the potential biological activities of this compound.
Mecanismo De Acción
Target of Action
Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The primary target of this compound is the copper (I) catalyst in the CuAAC reaction .
Mode of Action
The compound interacts with the copper (I) catalyst in the CuAAC reaction, accelerating reaction rates and suppressing cell cytotoxicity . This interaction enhances the efficiency of the CuAAC reaction, making it a valuable tool in click chemistry .
Biochemical Pathways
Its role in the cuaac reaction suggests it may influence pathways involving azide-alkyne cycloadditions . These reactions are often used in the synthesis of various bioactive compounds, including indole derivatives , which have diverse biological activities .
Pharmacokinetics
Its water-soluble nature suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is the acceleration of reaction rates in the CuAAC reaction . This can lead to more efficient synthesis of bioactive compounds, potentially enhancing their therapeutic effects . Additionally, the compound suppresses cell cytotoxicity, which could reduce potential side effects of these bioactive compounds .
Action Environment
The action of tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate can be influenced by various environmental factors. For example, the presence of copper (I) is necessary for the compound to exert its effects . Additionally, the compound’s water-soluble nature suggests it may be more effective in aqueous environments
Propiedades
IUPAC Name |
tert-butyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7-8H,4-6H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYSYBKWRBSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



